molecular formula C27H25N5O2S B2541350 N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111020-69-9

N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

カタログ番号: B2541350
CAS番号: 1111020-69-9
分子量: 483.59
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. Key structural features include:

  • A 1,2,4-triazolo[4,3-a]quinazolin-5-one scaffold, which is associated with diverse pharmacological activities .
  • A phenethyl group at the 4-position of the triazole ring, which may enhance lipophilicity and receptor binding.
  • A thioacetamide linker (-S-CH2-C(=O)-NH-) connecting the triazoloquinazoline core to a 4-methylbenzyl substituent, contributing to steric and electronic modulation.

Spectral characterization (IR, $^1$H NMR, mass spectrometry) and elemental analysis are standard for confirming such structures .

特性

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2S/c1-19-11-13-21(14-12-19)17-28-24(33)18-35-27-30-29-26-31(16-15-20-7-3-2-4-8-20)25(34)22-9-5-6-10-23(22)32(26)27/h2-14H,15-18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLURKZNRKIXLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC20H20N4OS
Molecular Weight372.46 g/mol
IUPAC NameN-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Synthesis

The synthesis of N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves multi-step reactions typically including the formation of the quinazoline core followed by thioacetylation. The detailed synthetic pathway can be found in specialized literature on quinazoline derivatives.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For example:

  • Cell Line Studies : Research has shown that derivatives similar to N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide demonstrate cytotoxic effects against various cancer cell lines such as HCT116 and HT29. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase as evidenced by increased levels of pro-apoptotic markers (Bax and p53) and decreased anti-apoptotic markers (Bcl-2) .
  • Molecular Docking Studies : Molecular docking simulations suggest strong binding affinity to specific targets involved in cancer progression. This indicates a potential mechanism of action through inhibition of growth factor receptors such as EGFR and VEGFR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains have shown promising results when compared to conventional antibiotics like ciprofloxacin .

Study 1: Quinazoline Derivatives in Cancer Treatment

A study published in 2023 highlighted a series of quinazoline derivatives that exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related compounds revealed that certain derivatives significantly inhibited bacterial growth at low concentrations. This study utilized both experimental and computational approaches to elucidate the structure–activity relationship (SAR) .

類似化合物との比較

Comparison with Similar Compounds

Triazoloquinazoline derivatives are studied for their structural versatility and bioactivity. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Substituents Melting Point (°C) Key Spectral Features ($^1$H NMR, IR)
Target Compound 1,2,4-triazolo[4,3-a]quinazolin-5-one 4-phenethyl, N-(4-methylbenzyl)thioacetamide Not reported Expected NH (~δ 11.3), C=O (1682–1650 cm$^{-1}$)
Compound 11e 1,2,4-triazolo[4,3-a]quinazolin-5-one 1-(thioacetamido)-N'-furan-2-ylmethylene 230–231 NH (δ 11.37, 11.25), C=O (1682 cm$^{-1}$)
Compound 8 1,2,4-triazolo[4,3-a]quinazolin-5-one Methyl ester, L-valine-derived side chain 94–95 SCH$2$ (δ 4.07), NCH$3$ (δ 3.60)
Compound 9c 1,2,4-triazolo[4,3-a]quinazolin-5-one 3-hydroxypropanoate, L-serine-derived side chain 129–130 Hydroxy group (δ ~3.5), C=O (1650 cm$^{-1}$)
Alprazolam (Reference ) 1,2,4-triazolo[4,3-a]benzodiazepine 8-chloro, 1-methyl, 6-phenyl 228–229 Benzodiazepine-specific C=N (1612 cm$^{-1}$)

Key Observations:

The 4-methylbenzyl moiety may improve metabolic stability relative to furan (Compound 11e) or amino acid esters (Compounds 8, 9c) due to reduced susceptibility to oxidative degradation .

Spectral Trends :

  • NH protons in thioacetamide-linked derivatives (e.g., δ 11.3 in Compound 11e) are deshielded compared to ester-linked analogs (δ 4.07 for SCH$_2$ in Compound 8), reflecting electronic differences .
  • IR carbonyl stretches (1650–1682 cm$^{-1}$) are consistent across triazoloquinazoline derivatives, confirming core stability .

Biological Activity :

  • While biological data for the target compound are unavailable, structurally related triazoloquinazolines have shown antimicrobial, anti-inflammatory, and CNS activity . For example, alprazolam’s triazole ring enhances GABA receptor binding, suggesting that the target’s triazole core may confer similar potency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。